2,2'-氧双(N-甲基苯胺)

描述

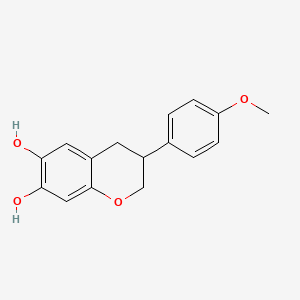

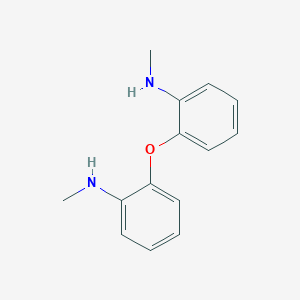

2,2’-Oxybis(N-methylaniline) is an organic compound used in the manufacturing of various products . It is also known by other names such as N-methyl-2-[2-(methylamino)phenoxy]aniline, Benzenamine, 2,2’-oxybis[N-methyl-, SCHEMBL6240378, DTXSID80453631, BDA96782, EN300-210131 .

Synthesis Analysis

The synthesis of N-methylanilines, which would include 2,2’-Oxybis(N-methylaniline), can be achieved through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis

The molecular structure of 2,2’-Oxybis(N-methylaniline) can be found in various chemical databases. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass .Chemical Reactions Analysis

The chemical reactions involving N-methylanilines have been studied extensively. For instance, the dissociation dynamics of methylated anilines have been explored, and it was found that the number and position of methyl substituents on both the aromatic ring and amine functional group can alter the H-atom loss behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of N-methylaniline, a related compound, include its colorless to brown viscous liquid state, its insolubility in water, and its reactivity with acids to form salts plus water .科学研究应用

电化学聚合和稳定性

- 2-甲基苯胺的电化学聚合导致均匀的电活性聚合物薄膜。完全氧化的聚合物,如聚(2-甲基苯胺),在极低的 pH 值下表现出酸碱转变,导致质子化(双极化子)形式。该形式的特点是明显的吸收带,表明其在材料科学和电子学中的潜在应用 (D'aprano、Leclerc 和 Zotti,1992 年)。

配合物的荧光性质

- 已经合成了 2,2'-[氧双(亚甲基)]双(苯并咪唑)的配合物(一种相关化合物)与 Ni(II) 和 La(III)。这些配合物表现出显着的荧光性质,尤其是在固态中,表明它们可用于开发新的荧光材料 (王卓远,2009 年)。

电聚合和光电化学

- 2-甲基苯胺的电聚合形成具有独特电化学性质的电活性薄膜。聚合物的质子化形式在低 pH 值下稳定,这意味着它在聚合物化学和电化学中的重要性 (Leclerc,1990 年)。

光电化学分析

- 通过阳极氧化产生的聚(N-甲基苯胺)在氧化还原转换过程中经历各种结构变化。已经使用先进的光电化学方法研究了它的降解产物,从而深入了解了它的稳定性和在电化学中的应用 (Planes 等人,2014 年)。

直接 DNA 固定

- 一项研究调查了与 2,2'-氧双(N-甲基苯胺)相关的化学结构牛黄素在表面固定 DNA 的潜力。该应用在 DNA 微阵列制造中非常重要,突出了该化学物质在生物化学和分子生物学中的相关性 (Pack 等人,2007 年)。

铜催化的氧化环化

- N-甲基苯胺与缺电子的烯烃进行铜催化的氧化环化。这个过程有效地产生四氢喹啉,表明其在有机合成和药物化学中的应用 (Nishino 等人,2011 年)。

湿法冶金应用

- 苯基(N-甲基苯胺)酮肟,一种衍生物,已用于铜(II)湿法冶金。这证明了其在金属,特别是铜的提取和加工中的潜在应用 (Velarde、Oporto Siles 和 Namor,2005 年)。

光电化学和光谱研究

- 取代的聚苯胺,例如聚(N-甲基苯胺),表现出特定的光电化学和光谱性质。这些发现对于它们在光电和传感器技术中的潜在应用至关重要 (Kilmartin 和 Wright,1999 年)。

化学和电化学合成

- N-甲基苯胺的化学和电化学氧化产生具有独特性质的聚苯胺类聚合物。这些发现对于它们在材料科学和导电聚合物研究中的应用非常重要 (Comisso 等人,1988 年)。

在烷基化工艺中的工业应用

- N-甲基苯胺在造纸、纺织染料和香水等行业中很重要。它与甲醇的气相烷基化已经得到优化,显示了其在工业化学和工艺工程中的重要性 (Nehate 和 Bokade,2009 年)。

作用机制

Target of Action

2,2’-Oxybis(N-methylaniline) is a complex organic compound that belongs to the class of aromatic amines It’s known that aromatic amines like n-methylaniline can interact with various organ systems in the body, including the liver, kidneys, central nervous system, and hematopoietic system .

Mode of Action

It’s known that n-methylaniline, a related compound, can induce tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters upon exposure . It’s plausible that 2,2’-Oxybis(N-methylaniline) might exhibit similar interactions with its targets.

Biochemical Pathways

It’s known that n-methylaniline can affect various biochemical pathways related to oxidative stress and inflammation

Result of Action

Related compounds like n-methylaniline have been shown to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system . Chronic exposure to N-Methylaniline has also been associated with potential carcinogenicity, particularly in relation to bladder cancer .

Action Environment

It’s known that the toxicity of related compounds like n-methylaniline can be influenced by the concentration of the compound and the duration of exposure .

安全和危害

The safety data sheet for N-methylaniline indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .

属性

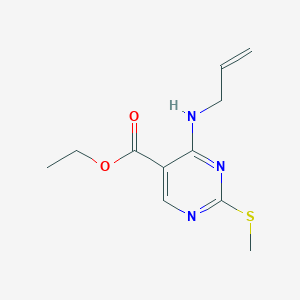

IUPAC Name |

N-methyl-2-[2-(methylamino)phenoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLJHINZMLLYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC2=CC=CC=C2NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453631 | |

| Record name | 2,2'-Oxybis(N-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76967-82-3 | |

| Record name | 2,2'-Oxybis(N-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)